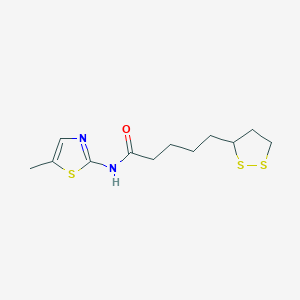
C12H18N2OS3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is characterized by its unique structure, which includes thiazolidine and thioxothiazolidine rings. It has a molecular weight of 302.47912 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-5-(3-ethylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one involves the reaction of appropriate thiazolidine derivatives under controlled conditions. The specific synthetic route and reaction conditions can vary, but typically involve:
Starting Materials: Thiazolidine derivatives, butyl and ethyl groups.
Reaction Conditions: Controlled temperature and pH, use of catalysts to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes:
Large-Scale Reactors: Use of large-scale reactors to handle bulk quantities of starting materials.
Automation: Automated systems to control reaction conditions precisely.
Quality Control: Rigorous quality control measures to ensure consistency and purity of the final product.
化学反応の分析
Types of Reactions
3-butyl-5-(3-ethylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo groups to thiol groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiol derivatives.
Substitution Products: Various substituted thiazolidine derivatives.
科学的研究の応用
3-butyl-5-(3-ethylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which 3-butyl-5-(3-ethylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one exerts its effects involves interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Interact with Cellular Components: Affect cellular processes by interacting with proteins, nucleic acids, or membranes.
Pathways Involved: The exact pathways can vary depending on the specific application, but may include oxidative stress pathways, signal transduction pathways, and metabolic pathways.
類似化合物との比較
3-butyl-5-(3-ethylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one: can be compared with other similar compounds, such as:
Thiazolidine Derivatives: Compounds with similar thiazolidine rings but different substituents.
Thioxothiazolidine Derivatives: Compounds with thioxothiazolidine rings but different alkyl groups.
Similar Compounds
- 3-butyl-5-(3-methylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one
- 3-butyl-5-(3-propylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one
- 3-butyl-5-(3-isopropylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one
These compounds share structural similarities but differ in their specific substituents, which can affect their chemical properties and applications.
特性
分子式 |
C12H18N2OS3 |
|---|---|
分子量 |
302.5 g/mol |
IUPAC名 |
5-(dithiolan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)pentanamide |
InChI |
InChI=1S/C12H18N2OS3/c1-9-8-13-12(17-9)14-11(15)5-3-2-4-10-6-7-16-18-10/h8,10H,2-7H2,1H3,(H,13,14,15) |
InChIキー |
AAAQYCLBMKRMEU-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(S1)NC(=O)CCCCC2CCSS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


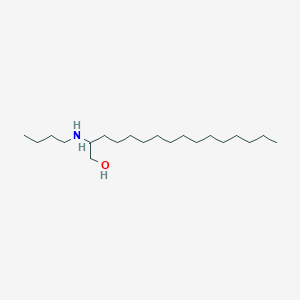
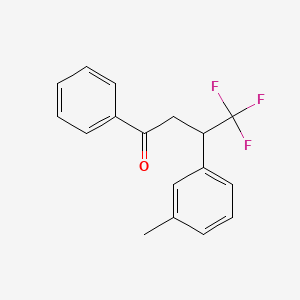
![4,4-dimethyl-14-(2-morpholin-4-ylethyl)-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one](/img/structure/B12616875.png)
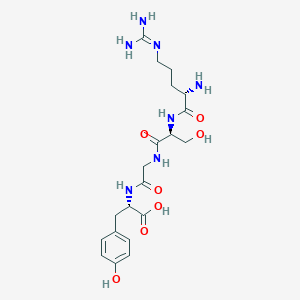
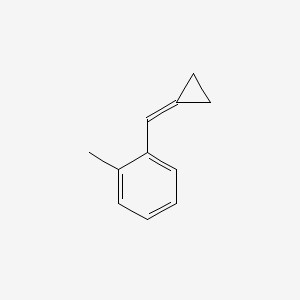

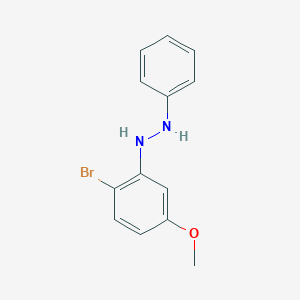
methanone](/img/structure/B12616903.png)
![(4-Phenoxyphenyl){3-[(1-phenylethyl)amino]azetidin-1-yl}methanone](/img/structure/B12616907.png)
![4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12616909.png)
![4-[(E)-{4-[4-(4-Aminophenoxy)butoxy]phenyl}diazenyl]benzonitrile](/img/structure/B12616915.png)
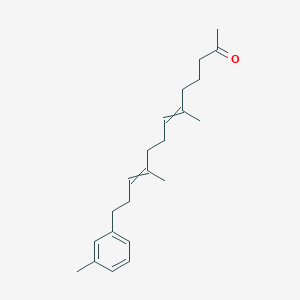
![(4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-one](/img/structure/B12616949.png)
![1-[2-(Benzenesulfinyl)ethenyl]naphthalene](/img/structure/B12616954.png)
